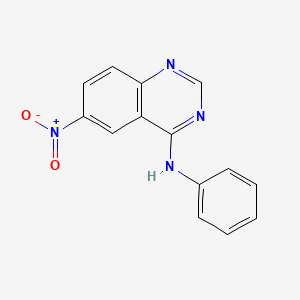

6-Nitro-N-phenylquinazolin-4-amine

Description

Properties

Molecular Formula |

C14H10N4O2 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

6-nitro-N-phenylquinazolin-4-amine |

InChI |

InChI=1S/C14H10N4O2/c19-18(20)11-6-7-13-12(8-11)14(16-9-15-13)17-10-4-2-1-3-5-10/h1-9H,(H,15,16,17) |

InChI Key |

LJMGWHXMJIZVDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

6-Nitro-N-phenylquinazolin-4-amine and its derivatives have shown promising anticancer activity. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell migration.

Case Study: Photodynamic Therapy

In a study focusing on photodynamic therapy, derivatives of quinazolinones were evaluated for their effectiveness against glioblastoma and melanoma cell lines. The compound demonstrated significant photodestructive effects when combined with UVA irradiation, indicating its potential as a lead photosensitizer in cancer treatments .

2. Kinase Inhibition

Quinazoline derivatives are recognized as effective kinase inhibitors, which are crucial in the treatment of various cancers. The structure of this compound allows it to interact with specific kinase targets, potentially leading to the development of new therapeutic agents.

3. Anti-inflammatory Properties

Research indicates that quinazoline derivatives can exhibit anti-inflammatory effects. For instance, studies involving N-substituted phenylquinazolin-4-amines have shown significant selectivity towards the COX-II receptor, which is critical in pain management and inflammation control .

Synthesis and Structural Variations

4. Synthetic Routes

The synthesis of this compound typically involves multiple steps, including microwave-assisted synthesis and metal-catalyzed methods, which enhance efficiency and yield. Variations in the substituents can significantly affect the biological activity of the resulting compounds.

Example of Structural Variants

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-(3-amino-propoxy)phenyl)-6-nitroquinazolin-4-amine | Amino-propoxy group | Enhanced solubility |

| N-(3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine | Trifluoromethyl substituent | Increased lipophilicity |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the 6-Position

The 6-position of quinazoline derivatives significantly impacts electronic properties and biological activity. Key comparisons include:

6-Nitro vs. 6-Halo (Br, I) Derivatives

- 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine (): The bromo substituent, less electron-withdrawing than nitro, reduces electrophilicity at the quinazoline core. This compound was synthesized in 99% yield via nucleophilic substitution, demonstrating high reactivity under mild conditions .

- 6-Iodo-N-(4-methoxybenzyl)quinazolin-4-amine (5o, ): The iodo group enhances steric bulk and polarizability. Synthesis achieved 95.7% yield, with ESI-MS confirming molecular integrity .

6-Nitro vs. 6-Trifluoromethyl (CF₃) Derivatives

- N-(4-Methoxyphenyl)-6-(trifluoromethyl)quinazolin-4-amine (15, ): The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability. Synthesized via Pd-mediated coupling (Method D), this derivative showed a melting point of 255–260°C, higher than nitro analogs, suggesting improved crystallinity .

Variations in the 4-Amino Substituent

The N-aryl/alkyl group at the 4-position modulates solubility and target binding:

Phenyl vs. Substituted Aryl Groups

- N-(4-Methoxyphenyl)-6-nitroquinazolin-4-amine (3a, ): The methoxy group enhances solubility via polar interactions. Synthesized in comparable yields to the parent compound (method unspecified) .

Phenyl vs. Heteroaryl Groups

- Purity exceeded 95% via LCMS, with retention times (3.05–4.53 min) indicating moderate polarity .

Q & A

Q. What are the standard synthetic routes for preparing 6-Nitro-N-phenylquinazolin-4-amine, and how can reaction conditions be optimized for yield?

The synthesis of 6-nitroquinazolin-4-amine derivatives typically involves condensation reactions. For example, 2-amino-5-nitrobenzonitrile reacts with triethoxymethane under reflux to form the quinazoline backbone, followed by condensation with substituted amines . Optimization includes adjusting solvent systems (e.g., DMF for solubility), temperature (e.g., microwave-assisted heating at 150°C for faster reaction kinetics), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of amine to intermediate). Post-synthesis purification via silica column chromatography with gradient elution (e.g., 5–75% ethyl acetate in hexanes) ensures high purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound, and how can spectral ambiguities be resolved?

Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of nitro and phenyl substituents.

- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., m/z 362.0957 [M+H]+) .

- LCMS with trifluoroacetic acid-modified gradients to assess purity (>95%) .

Ambiguities in overlapping proton signals (e.g., aromatic protons) can be resolved using 2D NMR techniques (COSY, HSQC) or deuteration studies.

Q. How should this compound be stored to maintain stability, and what degradation products are likely?

Store under inert conditions (argon or nitrogen) at –20°C to prevent nitro-group reduction or hydrolysis. Degradation pathways may include:

- Nitro-to-amine reduction under acidic/basic conditions.

- Hydrolysis of the quinazoline core in aqueous environments.

Regular stability testing via HPLC is advised to monitor impurities .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR guide the design of this compound derivatives for enhanced biological activity?

3D-QSAR models (e.g., CoMFA, CoMSIA) correlate substituent electronic, steric, and hydrophobic properties with pharmacological activity. For example:

- Electron-withdrawing groups (e.g., nitro) at position 6 enhance kinase inhibition by modulating electron density in the quinazoline core .

- Morpholine or pyridylmethylamine substituents improve solubility and target binding affinity .

Validation via molecular docking (e.g., into kinase ATP-binding pockets) and in vitro assays (IC₅₀ determination) refines predictions .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s mechanism of action?

Discrepancies may arise from:

- Solvent effects unaccounted for in simulations. Validate using polarizable continuum models (PCM) .

- Protein flexibility in target binding sites. Perform molecular dynamics simulations over 100+ ns to assess conformational stability .

- Off-target interactions . Use selectivity profiling (e.g., kinase panel screening) to identify secondary targets .

Q. How can the nitro group in this compound be leveraged for selective functionalization in SAR studies?

The nitro group serves as a handle for:

Q. What in vitro assays are most suitable for evaluating the compound’s kinase inhibition potency and selectivity?

- Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization (FP) with recombinant kinases (e.g., CLK1, CDC2-like kinases) .

- Selectivity panels : Screen against 50+ kinases at 1 µM to identify off-target effects .

- Cellular assays : Measure phospho-substrate suppression in HEK293 or HeLa cells via Western blot .

Methodological Considerations

Q. How should researchers design experiments to elucidate the compound’s structure-activity relationship (SAR)?

Adopt a stepwise approach:

Core modification : Synthesize analogs with substituents at positions 2, 4, and 6 .

Pharmacophore mapping : Use X-ray crystallography or molecular modeling to identify critical hydrogen bonds (e.g., quinazoline N1 with kinase hinge region) .

Data triangulation : Combine IC₅₀ values, computational data, and structural insights to prioritize lead compounds .

Q. What theoretical frameworks are critical for interpreting this compound’s biological activity?

- Lock-and-key theory : Explain target specificity via steric and electronic complementarity .

- Transition-state theory : Model enzyme inhibition kinetics (e.g., competitive vs. non-competitive) .

- Network pharmacology : Map interactions within signaling pathways (e.g., MAPK/ERK) to predict polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.